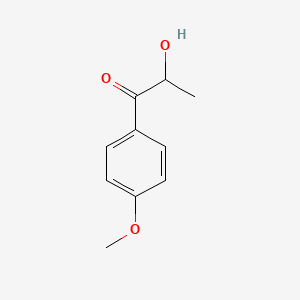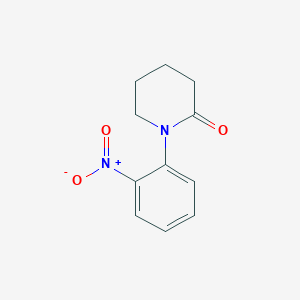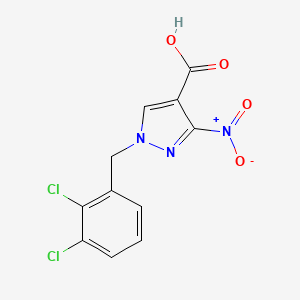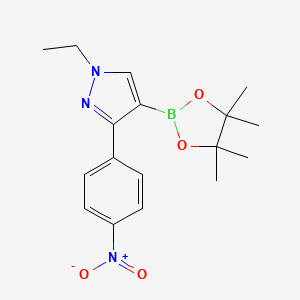![molecular formula C13H8FN3O3 B2818363 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine CAS No. 888720-59-0](/img/structure/B2818363.png)
4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine
説明
“4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine” is a fluorinated pyridine . Fluorinated pyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluorinated pyridines involves the introduction of fluorine atoms into lead structures . A selective synthesis of fluoropyridines remains a challenging problem . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of “this compound” is C12H7FN4O3 . It has an average mass of 274.207 Da and a monoisotopic mass of 274.050232 Da .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in various reactions, including the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions .科学的研究の応用
Kinase Inhibition and Structure-Activity Relationship : A study by Caballero et al. (2011) explored the docking of various compounds, including 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine derivatives, with c-Met kinase to understand their inhibitory activity. The research employed quantitative structure–activity relationship (QSAR) methods, revealing insights into the molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Synthesis of Substituted Derivatives : Figueroa‐Pérez et al. (2006) reported on the synthesis of 4-substituted 7-azaindole derivatives using 4-nitro-1H-pyrrolo[2,3-b]pyridine as a building block. This work demonstrates the versatility of such compounds in creating new chemical entities (Figueroa‐Pérez et al., 2006).
Preparation Methods : Thibault et al. (2003) presented two routes for preparing 4-fluoro-1H-pyrrolo[2,3-b]pyridine, highlighting regioselective fluorination techniques. Such studies are crucial for the development of efficient and scalable synthesis methods for related compounds (Thibault et al., 2003).
Material Science Applications : Huang et al. (2012) explored the synthesis of novel pyridine-containing aromatic diamine monomers for the creation of polyimides, using derivatives of this compound. This research highlights the potential of these compounds in the development of new materials with desirable properties like high solubility and thermal stability (Huang et al., 2012).
Antitumor Activity : Carbone et al. (2013) synthesized new nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, and evaluated their biological effects in models of diffuse malignant peritoneal mesothelioma. This study emphasizes the potential therapeutic applications of such compounds in cancer treatment (Carbone et al., 2013).
作用機序
The mechanism of action of “4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine” involves MAO-catalyzed oxidation and spontaneous hydrolysis . This would yield a non-toxic labeled metabolite (1-[11C]methyl-2,3-dihydropyridin-4(1H)-one) for PET imaging, and 2-fluoro-4-nitrophenol for possible chemical shift-switching MRI .
特性
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O3/c14-10-7-8(17(18)19)1-2-12(10)20-11-4-6-16-13-9(11)3-5-15-13/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBWIDXXJFSQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C3C=CNC3=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2818283.png)
![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)



![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)

![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2818299.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)
